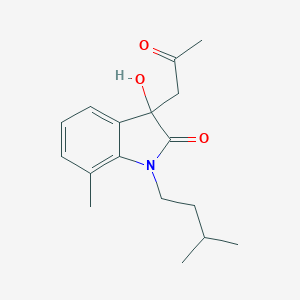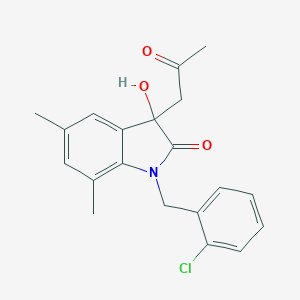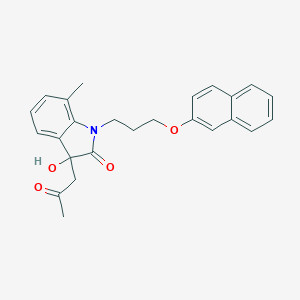![molecular formula C22H20ClN3O3 B368588 N-({1-[2-(4-クロロフェノキシ)エチル]ベンゾイミダゾール-2-イル}エチル)-2-フリルカルボキサミド CAS No. 920118-22-5](/img/structure/B368588.png)
N-({1-[2-(4-クロロフェノキシ)エチル]ベンゾイミダゾール-2-イル}エチル)-2-フリルカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” is a chemical compound with the molecular formula C22H20ClN3O3 . It has an average mass of 409.866 Da and a monoisotopic mass of 409.119324 Da .
Molecular Structure Analysis
The molecular structure of “N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide” is complex, with a benzimidazole ring attached to a chlorophenoxyethyl group and a furylcarboxamide group . The benzimidazole ring is a fused ring structure consisting of a benzene ring and an imidazole ring .作用機序
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide inhibits the acetyltransferase activity of PCAF by binding to the enzyme's active site. This prevents the transfer of acetyl groups from acetyl-CoA to histone substrates, leading to a decrease in histone acetylation and altered gene expression. N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has been shown to be highly selective for PCAF, with little or no effect on other histone acetyltransferases.
Biochemical and Physiological Effects:
N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. In cancer cells, N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth in animal models. In inflammation models, N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has been shown to decrease the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disease models, N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is its high selectivity for PCAF, which allows researchers to study the specific role of this enzyme in various biological processes. N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is also relatively easy to synthesize and has good stability in solution. However, N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some biological systems. Additionally, N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has been shown to have some off-target effects at high concentrations, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide. One area of interest is the development of more potent and selective PCAF inhibitors. Another area of research is the identification of specific biological pathways and processes that are regulated by PCAF and can be targeted by N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide. Additionally, the use of N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide in combination with other drugs or therapies is an area of active investigation, as this may enhance its therapeutic potential in various diseases.
合成法
The synthesis of N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-chlorophenethyl bromide to give 1-(2-(4-chlorophenoxy)ethyl)-2-aminobenzimidazole. This intermediate is then reacted with 2-furoyl chloride in the presence of triethylamine to give the final product, N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide. The purity of the synthesized compound is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
製薬研究
ベンゾイミダゾール誘導体は、幅広い製薬用途で知られています。 それらは、抗菌性、駆虫性、抗ウイルス性、抗癌性、抗高血圧性などの生物活性を示します . 「N-({1-[2-(4-クロロフェノキシ)エチル]ベンゾイミダゾール-2-イル}エチル)-2-フリルカルボキサミド」は、同様の用途で探求できる可能性があります。
材料科学
これらの化合物は、化学センシング、結晶工学、蛍光用途の材料科学で使用されてきました . 問題の化合物は、その構造的特性のためにこれらの分野で可能性を秘めている可能性があります。
農業
ベンゾイミダゾール誘導体は、その生物活性のために、農薬または成長調整剤として、農業で用途があります .
電子機器とテクノロジー
電子機器とテクノロジー、おそらく新素材やデバイスの開発で、使用の可能性があります .
染料と顔料
この化合物は、着色特性のために、染料と顔料の合成に使用できます .
触媒作用
ベンゾイミダゾール誘導体は、不斉触媒作用のための配位子として機能することができます 、この化合物は、触媒用途について調査できることを示唆しています。
特性
IUPAC Name |
N-[1-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-15(24-22(27)20-7-4-13-29-20)21-25-18-5-2-3-6-19(18)26(21)12-14-28-17-10-8-16(23)9-11-17/h2-11,13,15H,12,14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVNAJOIBSMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368509.png)
![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)
![N-{3'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368514.png)
![N-(4-acetyl-7'-methyl-2'-oxo-1'-prop-2-enylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368515.png)




![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(met hylethyl)acetamide](/img/structure/B368548.png)
![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)